molecular formula C17H18N2O5S B4385278 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B4385278
M. Wt: 362.4 g/mol
InChI Key: IMBFJRCRPUYXCQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amidation reaction using glycine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or phenylsulfonyl derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.

    N-Cyclohexyl Butylone: Structurally similar to eutylone and butylone, with potential psychoactive effects.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of a benzodioxole ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-2-19(25(21,22)14-6-4-3-5-7-14)11-17(20)18-13-8-9-15-16(10-13)24-12-23-15/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBFJRCRPUYXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE

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